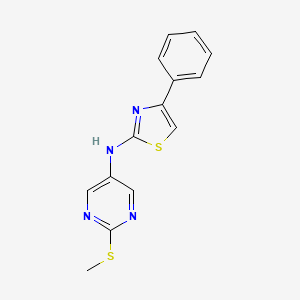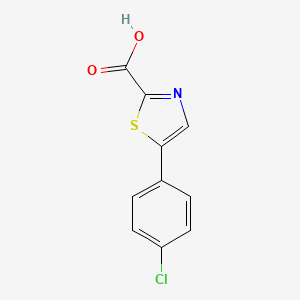![molecular formula C17H23NO3 B12451934 N-[(4-methylcyclohexyl)carbonyl]phenylalanine](/img/structure/B12451934.png)
N-[(4-methylcyclohexyl)carbonyl]phenylalanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(4-methylcyclohexyl)carbonyl]phenylalanine is a compound that belongs to the class of amino acid derivatives. It is known for its potential applications in various fields, including medicinal chemistry and pharmaceutical research. The compound is characterized by the presence of a phenylalanine moiety linked to a 4-methylcyclohexylcarbonyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-methylcyclohexyl)carbonyl]phenylalanine typically involves the reaction of 4-methylcyclohexylcarbonyl chloride with phenylalanine in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:
Preparation of 4-methylcyclohexylcarbonyl chloride: This intermediate is prepared by reacting 4-methylcyclohexanol with thionyl chloride.
Coupling Reaction: The 4-methylcyclohexylcarbonyl chloride is then reacted with phenylalanine in the presence of a base such as triethylamine to form this compound.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and yield. Key steps include the preparation of intermediates, coupling reactions, and purification processes to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
N-[(4-methylcyclohexyl)carbonyl]phenylalanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The phenylalanine moiety can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the compound.
Reduction: Alcohol derivatives.
Substitution: Substituted phenylalanine derivatives.
Aplicaciones Científicas De Investigación
N-[(4-methylcyclohexyl)carbonyl]phenylalanine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in protein modification and enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects, including as a hypoglycemic agent.
Industry: Utilized in the development of pharmaceuticals and as a reference standard in analytical chemistry.
Mecanismo De Acción
The mechanism of action of N-[(4-methylcyclohexyl)carbonyl]phenylalanine involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby modulating their activity. This interaction can affect various biochemical pathways, leading to its observed effects.
Comparación Con Compuestos Similares
Similar Compounds
Nateglinide: A similar compound with a different cyclohexyl group.
Glimepiride: Another compound with a similar structure but different functional groups.
Uniqueness
N-[(4-methylcyclohexyl)carbonyl]phenylalanine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its ability to interact with specific enzymes and its potential therapeutic applications make it a compound of interest in scientific research.
Propiedades
Fórmula molecular |
C17H23NO3 |
|---|---|
Peso molecular |
289.4 g/mol |
Nombre IUPAC |
2-[(4-methylcyclohexanecarbonyl)amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C17H23NO3/c1-12-7-9-14(10-8-12)16(19)18-15(17(20)21)11-13-5-3-2-4-6-13/h2-6,12,14-15H,7-11H2,1H3,(H,18,19)(H,20,21) |
Clave InChI |
FBGMUFZAKUYSRD-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC(CC1)C(=O)NC(CC2=CC=CC=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2-[6-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-3-yl]acetate](/img/structure/B12451853.png)



![N,N'-[(2-phenylpyrimidine-4,6-diyl)dibenzene-4,1-diyl]bis[2-(2-methylphenoxy)acetamide]](/img/structure/B12451875.png)
![3-{[(6-Chloro-1,3-benzodioxol-5-yl)methyl]sulfanyl}-1-(thiophen-2-yl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile](/img/structure/B12451885.png)
![2-(4-cyclohexylphenoxy)-N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]acetamide](/img/structure/B12451893.png)

![N-[2-(benzylamino)-4'-methyl-4,5'-bi-1,3-thiazol-2'-yl]propanamide](/img/structure/B12451908.png)
![2-[(3,4,5-Trimethoxyphenyl)methylideneamino]isoindole-1,3-dione](/img/structure/B12451922.png)

![3-[(4-fluorophenyl)sulfanyl]-2-(3-methylbutyl)-2,3-dihydro-1H-isoindol-1-one](/img/structure/B12451943.png)
![2-bromo-4-chloro-6-{(E)-[(2-hydroxy-5-propylphenyl)imino]methyl}phenol](/img/structure/B12451953.png)
![N',N''-[oxybis(benzene-4,1-diylcarbonyl)]bis[3-(4-nitrophenoxy)benzohydrazide]](/img/structure/B12451963.png)
